4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline is a heterocyclic compound characterized by its imidazo[1,2-a]pyridine core linked to a methylaniline moiety. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural properties that allow for interaction with various biological targets. The compound is cataloged under the Chemical Abstracts Service registry number 937263-42-8 and is recognized for its diverse chemical properties and biological activities.
The compound falls within the category of imidazo[1,2-a]pyridines, which are known for their versatility in organic synthesis and pharmaceutical applications. These compounds are often studied for their bioactivity and potential therapeutic uses, including enzyme inhibition and receptor modulation. The imidazo[1,2-a]pyridine structure is significant in the development of various pharmaceutical agents due to its ability to interact with biological macromolecules.
The synthesis of 4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline typically involves several methodologies:
Recent studies have highlighted innovative approaches such as using dual catalytic systems involving flavin and iodine for oxidative C-N bond formation, which can enhance yields and simplify synthetic routes .
The molecular formula of 4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline is . The compound features a complex structure that includes:
4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline undergoes various chemical reactions:
These reactions can yield various derivatives depending on specific conditions employed during synthesis .
The mechanism of action for 4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline involves its interaction with specific molecular targets. Notably, it may inhibit enzymes such as phosphodiesterase 4 by forming hydrogen bonds and π–π stacking interactions with critical residues in the target enzyme. This interaction potentially leads to altered signaling pathways within cells, thereby influencing various biological processes .
The physical properties of 4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline include:
Chemical properties include:
Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity .
4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline has diverse applications in scientific research:
Retrosynthetic deconstruction of 4-(imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline prioritizes disconnection of the metabolically stable diaryl ether linkage, yielding two primary synthons: 7-hydroxyimidazo[1,2-a]pyridine and 3-methyl-4-fluoro-nitrobenzene (or analogous electrophile). The imidazo[1,2-a]pyridine core itself is traced to 2-aminopyridine and a carbonyl partner (α-haloketone, β-ketoester, or alkyne) via ring-forming reactions. The 3-methylaniline moiety necessitates either ortho-substituted aryl halides with protected amines or late-stage reduction of nitro groups. Strategic considerations include:
Multi-step routes leverage carefully designed intermediates to ensure efficiency and purity:
Table 1: Critical Intermediates and Their Roles
Intermediate | Synthetic Role | Handling Considerations |
---|---|---|
7-Hydroxyimidazo[1,2-a]pyridine | Ether-forming nucleophile; Requires halogen-free synthesis | Air-stable; Purification via crystallization |
4-Fluoro-3-methyl-nitrobenzene | Electrophile for SNAr; Nitro group enables later reduction | Light-sensitive; Chromatography essential |
N-Acetyl-3-methyl-4-hydroxyaniline | Protected aniline precursor for O-alkylation | Stable under basic conditions |
2-Amino-5-hydroxypyridine | Building block for regioselective heterocyclization | Susceptible to oxidation; Use under inert atmosphere |
The synthesis of 7-hydroxyimidazo[1,2-a]pyridine exemplifies complexity. Routes may start from 2-amino-5-hydroxypyridine, with ring closure via:
Diaryl ether bond formation is pivotal. Method selection balances efficiency, scalability, and functional group tolerance:
Table 2: Ether Formation Method Comparison
Method | Yield Range | Reaction Conditions | Key Advantages | Key Drawbacks |
---|---|---|---|---|
SNAr (Conventional) | 70-85% | DMF/K₂CO₃, 80°C, 12-24h | No metal catalyst; Simple workup | Requires EWGs; Limited substrate scope |
SNAr (Microwave) | 90-95% | DMF/K₂CO₃/KI, 150°C, 10 min | Rapid; High yield | Scale-up challenges |
Cu-Catalyzed Ullmann | 75-92% | CuI/L-proline, Cs₂CO₃, DMSO, 110°C, 24h | Broader substrate scope; Tolerates ortho-methyl | Requires ligand; Metal removal needed |
Pd-Catalyzed (XPhos) | 65-80% | Pd₂(dba)₃/XPhos, NaO^t^Bu, toluene, 100°C | Handles unprotected anilines | High catalyst cost; Sensitive to O₂ |
The imidazo[1,2-a]pyridine core synthesis dominates route efficiency. Key strategies include:
Regioselectivity Control: C7 hydroxy group placement demands 5-hydroxy-2-aminopyridine precursors. Electron-donating -OH at C5 directs electrophilic substitution to C4/C6, necessitating protection during ring closure to prevent O-alkylation or oxidation [4].
Translating laboratory synthesis to industrial manufacture faces multifaceted hurdles:
Table 3: Scalability Assessment of Critical Steps
Synthetic Step | Key Scalability Hurdles | Mitigation Strategies | Scale-Up Success Metrics |
---|---|---|---|
Imidazo[1,2-a]pyridine Ring Closure | Exotherm with α-bromoketones; Regioisomers if asymmetric | Slow addition of ketone; Temperature control via jacketed reactor; Use of flow chemistry | >90% regioselectivity; Temperature deviation <±2°C |
SNAr Ether Coupling | Solvent (DMF) removal; Iodide salt waste | Switch to sulfolane or PEG solvents; KI recovery via crystallization | DMF content in API <50 ppm; KI recovery >80% |
Nitro Reduction to Aniline | Catalyst poisoning; Over-reduction risks | Catalytic transfer hydrogenation (HCO₂NH₄/Pd/C) with in situ quenching | Genotoxic nitrosamine levels <1 ppm |
Final API Crystallization | Polymorphism control; Residual solvent limits | Seeded cooling crystallization in ethanol/water; Azeotropic drying | Polymorph consistency (PXRD); ICH residual solvent compliance |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0